molecular formula C27H24 B1584622 1,3,5-Tris(4-methylphenyl)benzene CAS No. 50446-43-0

1,3,5-Tris(4-methylphenyl)benzene

Cat. No. B1584622
CAS RN: 50446-43-0
M. Wt: 348.5 g/mol
InChI Key: XMGRUKCVUYLTKU-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-methylphenyl)benzene is a type of organic compound . It is typically white to yellow in color and comes in the form of crystals, powder, or crystalline powder .


Synthesis Analysis

The synthesis of 1,3,5-Tris(4-methylphenyl)benzene derivatives involves nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines . This process yields the corresponding triarylamines .


Chemical Reactions Analysis

1,3,5-Tris(4-methylphenyl)benzene undergoes various chemical reactions. For instance, it can undergo oxidation to create dications diradicals that are stable over several minutes at room temperature .


Physical And Chemical Properties Analysis

1,3,5-Tris(4-methylphenyl)benzene is a nonpolar molecule and is usually a colorless solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

1. Sensing and Capture of Picric Acid

1,3,5-Tris(4-methylphenyl)benzene derivatives have been explored for their potential in sensing and capturing picric acid. One such derivative, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, demonstrated highly selective and remarkable fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. The origin of this selectivity was investigated using various spectroscopic techniques, revealing multiple hydrogen bonds and π–π interactions between the compound and picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).

2. Crystal Structure Studies

The crystal chemistry of molecular complexes involving various trigonal donor molecules with 1,3,5-trinitrobenzene (TNB) has been studied, with 1,3,5-tris(4-methylphenyl)benzene forming an isostructural 1:1 complex with TNB. These findings are significant in the context of engineering crystal structures for applications like octupolar non-linear optical applications (Thallapally et al., 2000).

3. Catalysis

1,3,5-Tris(hydrogensulfato) benzene, a derivative of 1,3,5-tris(4-methylphenyl)benzene, has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This compound offers advantages such as excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

4. Formation of Surface Covalent Organic Frameworks

The reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride leads to the formation of a novel covalent organic framework (COF) on an Au(111) surface. This COF is characterized by hexagonal cavities and is significant for applications in areas like catalysis and molecular sieving (Marele et al., 2012).

5. Development of Amorphous Molecular Materials

1,3,5-Tris(4-methylphenyl)benzene and its derivatives have been explored for their potential as amorphous molecular materials. These materials exhibit high glass-transition temperatures, indicating their utility in the development of stable, high-performance materials for various applications (Inada & Shirota, 1993).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling 1,3,5-Tris(4-methylphenyl)benzene .

Future Directions

Future research could focus on the synthesis of metallic and non-metallic 1,3,5-Tris(4-methylphenyl)benzene derivatives and their potential use as bioactive molecules for the treatment of cancer .

properties

IUPAC Name

1,3,5-tris(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGRUKCVUYLTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333422
Record name 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(4-methylphenyl)benzene

CAS RN

50446-43-0
Record name 4,4''-Dimethyl-5'-(4-methylphenyl)-1,1':3',1''-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

[Compound]
Name
C1-CDC
Quantity
0.05 mmol
Type
reagent
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
X Hu - Journal of Applied Polymer Science, 2017 - Wiley Online Library
In this thesis, two novel porous hyperbranched poly(1,3,5‐tris(4‐carboxyphenyl) benzene p‐phenylenediamine) amides with different terminal functional groups are synthesized …
Number of citations: 12 onlinelibrary.wiley.com
ZS Li, JX Chen, YB Huang, GR Chen… - … Section E: Structure …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 2| February 2006| Pages o777-o779 https://doi.org/10.1107/S160053680600256X …
Number of citations: 2 scripts.iucr.org
PK Thallapally, K Chakraborty, HL Carrell, S Kotha… - Tetrahedron, 2000 - Elsevier
The crystal chemistry of molecular complexes of several trigonal donor molecules with the trigonal acceptor 1,3,5-trinitrobenzene, TNB, is reported. Generally, replacement of a moiety …
Number of citations: 61 www.sciencedirect.com
Z Doležal, R Kubinec, J Sedláček… - Journal of separation …, 2007 - Wiley Online Library
A series of substituted acetylenes has been polymerized with WOCl 4 /Ph 4 Sn metathesis catalyst and [Rh(cod)OMe] 2 insertion catalyst, and the thermal degradation of the …
PA Vivekanand, T Balakrishnan - Catalysis Communications, 2009 - Elsevier
This study reports the facile synthesis of a new multi-site phase transfer catalyst, 1,3,5-tris((N,N,N-triethylammonio)methylphenyl)benzene trichloride (TEAMPBTC). The catalytic …
Number of citations: 32 www.sciencedirect.com
H Ramshini, R Tayebee, A Bigi, F Bemporad… - International Journal of …, 2019 - mdpi.com
Deposition of soluble proteins as insoluble amyloid fibrils is associated with a number of pathological states. There is a growing interest in the identification of small molecules that can …
Number of citations: 9 www.mdpi.com
CR Mayer, F Dumur, F Miomandre, E Dumas… - New Journal of …, 2007 - pubs.rsc.org
Two trinuclear ruthenium complexes [{TolylTerpyRu}3(L3A)]·(PF6)9 and [{TolylTerpyRu}3(L3B)]·(PF6)9 containing the star-shaped ligands 1,3,5-tris{[4′-(2,2′:6′,2″-terpyridinyl)-1-…
Number of citations: 13 pubs.rsc.org
ZY Hu, FQ Guo, B Guo, H Liang - Applied Mechanics and Materials, 2012 - Trans Tech Publ
A novel multibranched nonlinear chromophore containing carbazole moiety,4, 4, 4-tris(9-(3,6-tert-butyl)carbazyl-trans-styryl) -1, 3, 5-triphenylbenzene (TCSTPB),was synthesized and …
Number of citations: 1 www.scientific.net
B Dung, F Vögtle - Journal of inclusion phenomena, 1988 - Springer
The syntheses of several macrotricyclic hexalactams (1–3) and of a corresponding hexalactone (4) are described in detail for the first time. The molecules have a basket shaped …
Number of citations: 23 link.springer.com
R Ruíz-Guerrero, J Cárdenas, L Bautista… - Journal of the Mexican …, 2006 - scielo.org.mx
A montmorillonite clay from the State of Durango, Mexico, was used as catalyst. The clay was activated with trifluo-romethane sulfonic acid and used to study the condensation of …
Number of citations: 12 www.scielo.org.mx

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